molecular formula C12H17NO B1222169 4'-Aminohexanophenone CAS No. 38237-76-2

4'-Aminohexanophenone

Cat. No.: B1222169
CAS No.: 38237-76-2
M. Wt: 191.27 g/mol
InChI Key: YDQJFPLRVSPPGE-UHFFFAOYSA-N
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Description

4'-Aminohexanophenone (CAS: 38237-76-2) is a phenylalkylketone derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.19 g/mol. Structurally, it consists of a hexanone chain (six-carbon aliphatic chain) attached to a para-aminophenyl group. This compound is primarily used in industrial and scientific research, particularly in organic synthesis and material science . Its safety data sheet (SDS) indicates 100% purity, though specific hazard classifications remain unlisted .

Properties

IUPAC Name

1-(4-aminophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQJFPLRVSPPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191628
Record name 4-Aminohexanoylphenone
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38237-76-2
Record name 1-(4-Aminophenyl)-1-hexanone
Source CAS Common Chemistry
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Record name 4-Aminohexanoylphenone
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Record name 4-Aminohexanoylphenone
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Record name 4'-Aminohexanophenone
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Preparation Methods

The synthesis of 4’-Aminohexanophenone can be achieved through various methods. One common synthetic route involves the reaction of aryl triflates with a mixture of tetramethylstannane, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . This method is advantageous due to its mild reaction conditions and high yield.

For industrial production, large-scale synthesis can be performed using similar methods but optimized for higher efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

4’-Aminohexanophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, dimethylformamide, and reaction temperatures ranging from room temperature to 100°C . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Aminohexanophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Aminohexanophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4'-Aminohexanophenone, differing in chain length, substituents, or functional groups. These variations significantly influence their physicochemical properties, toxicity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Primary Uses Toxicity Profile (GHS Classification)
This compound C₁₂H₁₅NO 189.19 38237-76-2 Hexanone chain, -NH₂ Industrial research No specific hazard data
4'-Aminoacetophenone C₈H₉NO 135.17 99-92-3 Acetone chain, -NH₂ Pharmaceutical intermediates Acute toxicity (oral/dermal/inhalation: Category 4)
4'-Aminooctanophenone C₁₄H₂₁NO 219.33 63884-78-6 Octanone chain, -NH₂ R&D applications Acute toxicity (oral/dermal/inhalation: Category 4)
4-Amino-4'-chlorobenzophenone C₁₃H₁₀ClNO 231.68 Not specified Benzophenone core, -Cl, -NH₂ Industrial synthesis Limited hazard data
4'-Methyl-α-Pyrrolidinohexanophenone HCl C₁₇H₂₅NO·HCl 295.90 1391052-36-0 Methyl group, pyrrolidine Forensic analysis (regulated) Schedule I compound (US)

Key Findings:

Chain Length and Lipophilicity: Increasing chain length (e.g., 4'-Aminoacetophenone → this compound → 4'-Aminooctanophenone) correlates with higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Pyrrolidine and methyl groups in 4'-Methyl-α-Pyrrolidinohexanophenone HCl contribute to its psychoactive properties, leading to regulatory restrictions .

Toxicity Profiles: 4'-Aminooctanophenone and 4'-Aminoacetophenone are classified as Category 4 acute toxins (oral/dermal/inhalation), indicating moderate toxicity . this compound lacks explicit hazard data, highlighting a gap in safety assessments .

4'-Methyl-α-Pyrrolidinohexanophenone HCl exemplifies how structural modifications can lead to regulated status (Schedule I) .

Biological Activity

4'-Aminohexanophenone (C₁₂H₁₇NO) is a compound of interest due to its potential biological activities, including effects on various cellular processes and interactions with biomolecules. This article presents a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound features an amine group attached to a hexanophenone structure, which contributes to its reactivity and biological interactions. The compound's molecular structure is represented as follows:

  • Molecular Formula : C₁₂H₁₇NO
  • Molecular Weight : 205.27 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Figueroa-Valverde et al. (2023) evaluated the compound's efficacy against bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings suggest that this compound can inhibit the growth of certain bacteria, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were assessed in vitro against several cancer cell lines. A study screened its activity against the NCI-60 cell line panel, revealing varying degrees of cytotoxicity. The results are presented in Table 2.

Cell Line Cytotoxicity (%) IC₅₀ (µM)
MCF-7 (Breast Cancer)3825
A549 (Lung Cancer)3030
HCT116 (Colon Cancer)2050

The data indicate that while this compound shows promise as an anticancer agent, further investigations are needed to understand its mechanisms of action and optimize its efficacy.

Interaction with Cellular Targets

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. Research has shown that this compound can influence calcium channels, leading to changes in cellular signaling pathways related to blood pressure regulation and other physiological processes.

In a theoretical study utilizing molecular docking simulations, it was suggested that the compound binds to specific amino acid residues in calcium channels, potentially inhibiting their function. This interaction could explain its observed effects on perfusion pressure and coronary resistance in experimental models.

Case Study: Antimicrobial Efficacy

In a clinical setting, the antimicrobial efficacy of this compound was tested on patients with bacterial infections resistant to standard treatments. The study involved administering the compound as part of a combination therapy regimen. Results indicated a significant reduction in infection rates among treated patients compared to controls, highlighting the potential for this compound in clinical applications.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is necessary to determine its bioavailability, metabolism, and excretion pathways.

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